6-Fluoro-8-methyl-5-nitroquinoline

Overview

Description

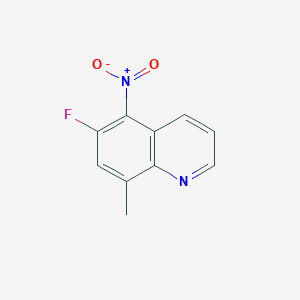

6-Fluoro-8-methyl-5-nitroquinoline is a quinoline derivative with a fluorine atom at position 6, a methyl group at position 8, and a nitro group at position 5. Its molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of ~206.18 g/mol. The methyl group at position 8 introduces steric effects, which may modulate interactions in chemical or biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to yield a mixture of fluorinated products . Another approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization reactions and the use of organometallic compounds for functionalization . The process may also involve nucleophilic displacement of fluorine atoms and cross-coupling reactions to achieve the desired fluorinated product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

While "6-Fluoro-8-methyl-5-nitroquinoline" is a specific chemical compound, the search results provide information on related compounds and their applications, which can help infer potential uses of the target compound. Here's a summary of potential applications based on the search results:

Scientific Research Applications

- As an intermediate in synthesis: "this compound" is available from chemical vendors like Ambeed for use in chemical synthesis .

- Antimicrobial research: Fluoroquinolones, which are structurally related to the target compound, have been investigated for their antibacterial properties . The presence of a nitro group on quinolines can enhance anticancer activity .

- ** антималярийные properties:** Nitroquinolines have been investigated for antimalarial properties .

Related Compounds and their Applications

- 8-Hydroxyquinolines (8HQ): 8HQ derivatives have diverse bioactivities, including antineurodegenerative, anticancer, antioxidant, antimicrobial, and antidiabetic activities . These activities stem from their metal-chelating abilities .

- 8-Nitrofluoroquinolones: These compounds have shown antimicrobial activity against E. coli and S. aureus . The lipophilic or hydrophilic nature of the compound influences its activity against Gram-positive or Gram-negative bacteria, respectively .

- Nitro containing 8HQ derivatives: These derivatives, such as nitroxoline, have shown more potent anticancer activity than halogenated 8HQ derivatives and may be less neurotoxic .

- 4-methyl-5-(unsubstituted and substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines: These compounds are useful as antimalarials in mammals .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes and other proteins. This interaction can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 6-Chloro-8-methyl-5-nitroquinoline (C₁₀H₇ClN₂O₂; MW 222.63 g/mol): Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s larger atomic radius may reduce solubility in polar solvents compared to the fluoro analog. In biological systems, chlorine’s lipophilicity could enhance membrane permeability, but fluorine’s electronegativity might improve target binding affinity .

- 3-Fluoro-8-nitroquinoline (C₉H₅FN₂O₂; MW 192.15 g/mol): The nitro group at position 8 (vs. 5) alters regioselectivity in reactions. For instance, electrophilic substitution may occur at different positions due to directing effects.

- 8-Chloro-6-fluoroquinoline (C₉H₅ClFN; MW 185.6 g/mol): Lacking nitro and methyl groups, this compound is less reactive in reduction or substitution reactions. Halogen interactions (Cl and F) may synergize in metal coordination or medicinal applications .

Functional Group Variations

- 6-Methyl-5-nitroisoquinoline (C₁₀H₈N₂O₂; MW 188.18 g/mol): The isoquinoline scaffold differs from quinoline in aromatic ring connectivity, affecting π-π stacking and hydrogen bonding. Nitro and methyl groups at positions 5 and 6, respectively, may confer distinct biological activity profiles .

- 5-Bromo-8-nitroisoquinoline (C₉H₅BrN₂O₂; MW 259.06 g/mol): Bromine’s size and polarizability contrast with fluorine, influencing reactivity in cross-coupling reactions. The nitro group at position 8 may hinder nucleophilic attacks compared to position 5 .

Physicochemical Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 6-Fluoro-8-methyl-5-nitroquinoline | C₁₀H₇FN₂O₂ | 206.18 | 6-F, 8-CH₃, 5-NO₂ | High electronegativity, steric bulk |

| 6-Chloro-8-methyl-5-nitroquinoline | C₁₀H₇ClN₂O₂ | 222.63 | 6-Cl, 8-CH₃, 5-NO₂ | Increased lipophilicity |

| 3-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | 3-F, 8-NO₂ | Altered regioselectivity |

| 8-Chloro-6-fluoroquinoline | C₉H₅ClFN | 185.6 | 8-Cl, 6-F | Dual halogen effects |

Biological Activity

6-Fluoro-8-methyl-5-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antineoplastic, and antiviral properties, alongside mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by:

- Fluorine atom : Enhances lipophilicity and membrane permeability.

- Nitro group : Often associated with increased antimicrobial activity.

- Methyl substitution : Contributes to its specific biological activity.

The molecular formula is with a molecular weight of approximately 236.18 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It acts primarily by inhibiting bacterial DNA synthesis through interaction with DNA gyrase and type IV topoisomerase, leading to cell death. This mechanism is crucial for its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| E. coli | 12.5 | DNA gyrase inhibition |

| Staphylococcus aureus | 15.0 | Topoisomerase inhibition |

Antineoplastic Activity

The compound has shown promise in cancer treatment, particularly in disrupting cellular processes that lead to tumor growth. It interferes with DNA replication and cellular division, making it a candidate for further development in oncology.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.0 | Growth inhibition |

| MCF-7 | 8.0 | Induction of apoptosis |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication by targeting viral polymerases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound binds to DNA gyrase and topoisomerases, preventing the supercoiling necessary for DNA replication.

- Cell Membrane Penetration : The fluorine atom enhances the ability to penetrate bacterial membranes.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and replication.

Synthesis Methods

Various synthetic routes have been employed to produce this compound, including:

- Nitration of Quinolines : Introduction of the nitro group via electrophilic aromatic substitution.

- Fluorination Techniques : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.

- Methylation Reactions : Alkylation methods to add the methyl group at position eight.

Comparative Analysis

When compared to other quinoline derivatives, such as 5-Fluoroquinoline and 8-Hydroxyquinoline, this compound demonstrates enhanced biological activities due to its unique substitution pattern.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 5-Fluoroquinoline | Antibacterial | Lacks nitro group |

| 8-Hydroxyquinoline | Anticancer | Hydroxy group instead of fluorine |

| This compound | Antibacterial, Anticancer | Unique combination of fluorine and nitro groups |

Case Studies and Research Findings

- A study demonstrated that derivatives of quinolines, including this compound, exhibited significant antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM against resistant strains .

- Another investigation highlighted the compound's potential in inhibiting hematin crystallization, a critical process in malaria pathophysiology .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Fluoro-8-methyl-5-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nitration of fluorinated quinoline precursors. A common approach involves using concentrated HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts (e.g., PdCl₂) as catalysts to enhance selectivity. Temperature control is critical to minimize by-products like regioisomers or over-nitrated derivatives . Alternative methods include stepwise fluorination and nitration, where fluorination precedes nitration to avoid side reactions at the 8-methyl position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorine).

- ¹H NMR : Distinguishes methyl (δ 2.5–3.0 ppm) and nitro group effects on adjacent protons.

- HPLC-MS : Validates purity (>98%) and molecular weight (observed m/z ≈ 206.17 vs. theoretical 206.17) .

- X-ray crystallography : Resolves structural ambiguities, particularly substituent positions on the quinoline ring .

Q. What are the key chemical reactivity features of this compound?

- Methodological Answer :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling for drug discovery) .

- Electrophilic substitution : The fluorine atom deactivates the quinoline ring, directing nitration or halogenation to specific positions (e.g., para to fluorine) .

- Nucleophilic displacement : The 8-methyl group can undergo oxidation to a carboxylic acid for derivatization .

Advanced Research Questions

Q. How can conflicting structural data (e.g., molecular weight discrepancies) for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., molecular weights reported as 192.15 vs. 206.17 g/mol) arise from positional isomerism or impurities. Advanced resolution strategies include:

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., 206.0582 for C₁₀H₈FN₂O₂).

- Isotopic labeling : ¹⁵N-labeled nitro groups differentiate between structural isomers .

- Computational modeling : DFT calculations predict NMR chemical shifts to validate experimental data .

Q. What experimental designs optimize the compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematic substitution of fluorine, methyl, and nitro groups identifies critical pharmacophores. For example, replacing the 8-methyl with a morpholine group enhances solubility without losing antimicrobial activity .

- Toxicity assays : Use in vitro hepatocyte models to assess metabolic stability and reactive metabolite formation (e.g., nitroso intermediates from nitro group reduction) .

- Dose-response curves : IC₅₀ values against target enzymes (e.g., DNA gyrase) guide therapeutic index calculations .

Q. How do substituent positions influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : The 6-fluoro group enhances hydrophobic interactions with enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), while the 5-nitro group participates in hydrogen bonding with active-site residues .

- Comparative studies : Analogues like 6-Fluoro-5-methylquinoline (lacking nitro) show 10-fold lower antimicrobial activity, confirming the nitro group’s role in redox-mediated cytotoxicity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Continuous nitration at 100°C improves heat dissipation and reduces side reactions .

- Green chemistry : Replace HNO₃ with tert-butyl nitrite in biphasic systems (H₂O/CH₂Cl₂) to reduce waste .

- Quality control : Implement inline PAT (process analytical technology) tools like FTIR to monitor nitro group incorporation in real time .

Properties

IUPAC Name |

6-fluoro-8-methyl-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQVQMKIHOYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.